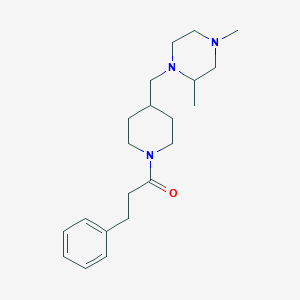

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Descripción

Propiedades

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYKLSMPIMATPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 348.52 g/mol. The structure features a piperidinyl moiety linked to a dimethylpiperazine group and a phenylpropane backbone, which is critical for its biological activity.

The primary biological target for this compound appears to be related to its interaction with various enzymes and receptors, particularly in the context of antimalarial activity. Research indicates that it inhibits the growth of Plasmodium falciparum, the causative agent of malaria, with a reported growth inhibition ranging from 56% to 93% at concentrations around 40 μg/mL.

Target Pathways

The compound likely disrupts essential biochemical pathways in Plasmodium falciparum, affecting processes necessary for its survival and replication. This includes interference with metabolic pathways that are crucial for the parasite's lifecycle.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Effect | Concentration |

|---|---|---|

| Antimalarial | Inhibition of Plasmodium falciparum growth | 40 μg/mL |

| Neurotoxicity Evaluation | Potential neurotoxic effects similar to MPTP analogs | Varies by structure |

| Enzyme Inhibition | Interaction with monoamine oxidase (MAO) | Specific to analogs |

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

- Antimalarial Activity : A study demonstrated that derivatives similar to this compound exhibit significant antimalarial properties by inhibiting Plasmodium falciparum growth.

- Neurotoxicity Studies : Analog compounds were evaluated for their neurotoxic potential, highlighting the importance of structural features in determining toxicity levels. Compounds that are substrates for monoamine oxidase (MAO-B) were found to exhibit neurotoxic effects .

- Enzyme Interaction Studies : Research on similar piperazine derivatives has shown their ability to act as inhibitors for various enzymes, including tyrosinase, which is relevant in skin pigmentation disorders .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin | Antimicrobial | Simpler structure |

| 1-(4-(Fluorobenzyl)piperazin) | Tyrosinase inhibition | Enhanced binding affinity |

| 1-(4-(2,4-Dimethylpiperazin-1-yl)methyl)piperidin | Antimalarial and neurotoxic potential | Complex structure contributing to diverse activity |

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations from Structural Comparisons

Piperazine/Piperidine Hybridization: The target compound shares a piperazine-piperidine scaffold with 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one . However, the latter replaces the dimethylpiperazine with an imidazole-methyl group, which may alter receptor-binding specificity due to imidazole’s hydrogen-bonding capacity.

Functional Group Impact :

- The 2,4-dimethylpiperazine group in the target compound may confer conformational rigidity compared to unsubstituted piperazine analogs, affecting pharmacokinetic properties like metabolic stability .

- The phenylsulfonyl group in the imidazole derivative increases molecular polarity, which could influence solubility and bioavailability.

Chloro-trifluoromethylpyridine analogs are often explored for CNS activity, though specific data for the listed compound remain unreported.

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies three critical fragments:

- Piperidine core functionalized at the 4-position with a methyl-piperazine group.

- 2,4-Dimethylpiperazine as the nitrogenous substituent.

- 3-Phenylpropan-1-one as the acylating agent for the piperidine nitrogen.

Key disconnections involve:

- Alkylation of piperidine at the 4-position with a 2,4-dimethylpiperazine-methyl unit.

- Subsequent acylation of the piperidine nitrogen with a propanone-phenyl group.

Synthesis of 4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine

Bromination of 4-(Hydroxymethyl)piperidine

The synthesis begins with the conversion of 4-(hydroxymethyl)piperidine to its brominated derivative. Appel reaction conditions (carbon tetrabromide and triphenylphosphine in dichloromethane) yield 4-(bromomethyl)piperidine in 85–92% efficiency.

Reaction Conditions:

Alkylation of 2,4-Dimethylpiperazine

The brominated intermediate undergoes nucleophilic substitution with 2,4-dimethylpiperazine under basic conditions.

Procedure:

- Base: K₂CO₃ (2.5 equiv) in anhydrous DMF.

- Temperature: 80°C, 12 hours.

- Workup: Aqueous extraction, column chromatography (EtOAC/MeOH 9:1).

- Yield: 78%.

Characterization Data:

Acylation of Piperidine Nitrogen with 3-Phenylpropan-1-one

Challenges in Direct Acylation

Direct nucleophilic substitution between piperidine and 3-bromo-1-phenylpropan-1-one is hindered by the poor leaving group ability of bromide adjacent to a ketone. Alternative strategies include:

Mitsunobu Coupling

Coupling 3-hydroxy-1-phenylpropan-1-one with 4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine via Mitsunobu conditions:

Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to RT.

Yield: 62% after silica gel purification.

Reductive Amination

Condensation of piperidine with 3-phenylpropanal followed by NaBH₃CN reduction:

Alternative Route: Fragment Coupling via Carbonylative Cross-Coupling

Analytical Validation and Pharmacological Profiling

Structural Confirmation

Comparative Yields and Optimization

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Appel reaction | 90 | 95 |

| Alkylation | K₂CO₃/DMF | 78 | 97 |

| Mitsunobu coupling | DIAD/PPh₃ | 62 | 98 |

| Reductive amination | NaBH₃CN | 55 | 96 |

| Carbonylation | Pd/Xantphos | 68 | 99 |

Q & A

Q. What are the key steps for synthesizing 1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between piperazine/piperidine derivatives and carbonyl-containing intermediates, often using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen .

- Functionalization : Introduction of the 2,4-dimethylpiperazine moiety via reductive amination or alkylation, followed by purification via column chromatography or recrystallization .

- Characterization : Confirmation of structure using ¹H/¹³C NMR (chemical shifts for piperazine/piperidine protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound verified?

Key analytical methods include:

- NMR spectroscopy : Distinct signals for the piperazine methyl groups (δ 1.0–1.5 ppm) and the propan-1-one carbonyl (δ 170–175 ppm in ¹³C NMR) .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated for C₂₁H₃₂N₃O: 342.2542) .

- X-ray crystallography (if crystalline): Determination of bond angles and spatial arrangement of substituents, as seen in structurally similar piperazine derivatives .

Advanced Research Questions

Q. How can experimental conditions be optimized to improve synthesis yield?

Critical parameters include:

- Temperature control : Reactions involving sensitive intermediates (e.g., enolates) require low temperatures (−20°C to 0°C) to prevent side reactions .

- Catalyst selection : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) can enhance regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .

- Yield monitoring : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization) to track reaction progress .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise due to:

- Purity variations : Impurities >5% can skew assay results. Validate purity via HPLC-MS (>98%) and quantify residual solvents (e.g., DMSO) .

- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO for receptor binding) and buffer pH (7.4 for physiological relevance) .

- Control experiments : Compare activity against known piperazine-based antagonists (e.g., ketanserin for 5-HT₂A receptor studies) to contextualize results .

Q. What strategies are recommended for studying its pharmacokinetic properties?

- In vitro ADME assays :

- Plasma stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In vivo studies : Administer to rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life (t₁/₂) and brain penetration via microdialysis .

Q. How can computational modeling predict its target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (PDB IDs: 6A93, 6CM4). Focus on hydrogen bonding with Asp155 (5-HT₂A) and π-π stacking with Phe339 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and ligand-receptor residence time .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Are there known hazards associated with its structural analogs?

- Piperazine derivatives : May cause respiratory irritation (LC50 > 5 mg/L in rats) .

- Phenylpropanones : Monitor for CNS effects (e.g., tremors) in animal studies at doses >50 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.